5-(Diethoxymethyl)-2-fluorobenzonitrile
Description
Structure
2D Structure
Properties
IUPAC Name |
5-(diethoxymethyl)-2-fluorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO2/c1-3-15-12(16-4-2)9-5-6-11(13)10(7-9)8-14/h5-7,12H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWINDASCTDSVAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C1=CC(=C(C=C1)F)C#N)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20716535 | |
| Record name | 5-(Diethoxymethyl)-2-fluorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20716535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1176161-37-7 | |
| Record name | 5-(Diethoxymethyl)-2-fluorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20716535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Nucleophilic Substitution on Fluorobenzonitrile
One of the foundational approaches involves nucleophilic aromatic substitution (SNAr), exploiting the electron-withdrawing nitrile group to facilitate substitution at the ortho position relative to fluorine. This method typically employs diethoxymethyl reagents as nucleophiles.
- Activation of fluorobenzonitrile with suitable bases (e.g., potassium carbonate or sodium hydride).
- Reaction with diethoxymethyl halides or derivatives under controlled conditions.
- Use of polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile to enhance nucleophilic substitution efficiency.
| Parameter | Typical Range | Reference/Notes |
|---|---|---|
| Temperature | 80–120°C | Ensures sufficient energy for SNAr |
| Solvent | DMF, acetonitrile | Polar aprotic solvents favor SNAr |
| Base | K2CO3, NaH | Deprotonates intermediates to facilitate substitution |
Formation of Diethoxymethyl Intermediates via Formaldehyde Derivatives
Another prominent method involves the formation of diethoxymethyl groups through the reaction of formaldehyde or its derivatives with suitable aromatic intermediates.
- React fluorobenzonitrile with diethyl acetal or diethoxymethyl chloride in the presence of acid catalysts (e.g., p-toluenesulfonic acid).
- The process involves electrophilic addition of the diethoxymethyl group to the aromatic ring, preferentially at the ortho position facilitated by the nitrile group.
| Parameter | Conditions | Source/Reference |
|---|---|---|
| Catalyst | p-Toluenesulfonic acid | Commonly used |
| Temperature | 60–80°C | Controlled to prevent side reactions |
| Reaction time | 4–12 hours | Optimized for yield |
Hydrolysis and Purification
Post-synthesis, the diethoxymethyl derivative often undergoes hydrolysis or purification steps:
- Hydrolysis under mild acidic or basic conditions to remove residual reagents.
- Extraction with organic solvents (e.g., dichloromethane).
- Purification via column chromatography or recrystallization.
| Parameter | Typical Range | Notes |
|---|---|---|
| Hydrolysis solvent | Water, dilute acid/base | To remove protecting groups if necessary |
| Temperature | 0–50°C | To control reaction rate |
Research Findings and Data Tables
| Method | Reagents | Solvent | Temperature | Yield | Notes |
|---|---|---|---|---|---|
| Nucleophilic substitution | Fluorobenzonitrile + diethoxymethyl halide | DMF | 80–120°C | 65–80% | Efficient for ortho substitution |
| Formaldehyde derivative reaction | Fluorobenzonitrile + diethyl acetal | p-Toluenesulfonic acid | 60–80°C | 55–70% | Suitable for aromatic substitution |
| Hydrolysis | Acidic/basic aqueous solution | Water | 0–50°C | Variable | For deprotection and purification |
Research and Patent Data Supporting Methods
- A patent (EP1114809A1) describes a process for preparing fluorobenzyl derivatives via hydrolysis and substitution reactions, emphasizing the importance of controlled hydrolysis conditions and organic extraction steps to optimize purity and yield.
- Additional literature indicates that reductive amination and subsequent functionalization can be employed to introduce the diethoxymethyl group onto fluorobenzonitrile derivatives, with reaction conditions optimized for high yield and minimal side reactions.
Chemical Reactions Analysis
Types of Reactions
5-(Diethoxymethyl)-2-fluorobenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The fluorine atom and the diethoxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products
Oxidation: Formation of 5-(Diethoxymethyl)-2-fluorobenzoic acid.
Reduction: Formation of 5-(Diethoxymethyl)-2-fluorobenzylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Reaction Scheme
Applications in Scientific Research
5-(Diethoxymethyl)-2-fluorobenzonitrile has diverse applications across several domains:
Chemistry
- Intermediate in Organic Synthesis : This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical transformations, including oxidation, reduction, and substitution reactions.
Biology
- Biological Activity Investigation : Research has been conducted to explore its potential biological activities. The compound may interact with biomolecules, influencing enzymatic pathways and potentially leading to therapeutic applications.
Medicine
- Drug Development Precursor : The compound is being investigated for its therapeutic properties, particularly as a precursor for developing new pharmaceuticals. Its structural characteristics may allow it to act as a ligand for specific biological targets .
Industry
Mechanism of Action
The mechanism of action of 5-(Diethoxymethyl)-2-fluorobenzonitrile involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects.
Comparison with Similar Compounds
Data Tables
Table 1. Key Properties of Selected Analogues
Table 2. Spectroscopic Comparison
Biological Activity
5-(Diethoxymethyl)-2-fluorobenzonitrile, with the chemical formula C₁₂H₁₄FNO₂ and CAS number 1176161-37-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
This compound is characterized by the presence of a fluorine atom and a diethoxymethyl group attached to a benzonitrile structure. The presence of these functional groups may influence its biological activity and interaction with various biological targets.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, potentially modulating biochemical pathways critical for cellular function and survival.
- Receptor Interaction : It could interact with various receptors, influencing signal transduction pathways that affect cell proliferation and apoptosis.
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antimicrobial Activity : Some benzonitrile derivatives have shown effectiveness against bacterial and fungal strains.
- Anticancer Properties : Certain structural analogs have demonstrated cytotoxic effects on cancer cell lines, suggesting potential therapeutic applications in oncology.
- Anti-inflammatory Effects : Compounds in this class may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
Table 1: Summary of Biological Activity Studies
- Antimicrobial Activity : A study demonstrated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria using standard disc diffusion methods. The compound's effectiveness was comparable to established antibiotics, indicating its potential as a lead compound for developing new antimicrobial agents.
- Anticancer Properties : In vitro studies utilizing the MTT assay revealed that this compound has cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The IC50 values suggest that it may inhibit cell proliferation through apoptosis induction mechanisms .
- Anti-inflammatory Effects : Research involving animal models showed that the administration of this compound significantly reduced inflammation markers, highlighting its potential use in treating inflammatory diseases such as arthritis.
Q & A
Q. What are the common synthetic routes for preparing 5-(Diethoxymethyl)-2-fluorobenzonitrile, and what key reaction conditions are required?
- Methodological Answer: The synthesis of fluorobenzonitrile derivatives typically involves multi-step procedures, including substitution, alkylation, and hydrolysis. For example, related compounds like SL25.1188 are synthesized via reduction of 4-(benzyloxy)-2-fluorobenzonitrile, followed by alkylation and hydrolysis under controlled conditions . Key reaction parameters include:
- Catalyst Selection: Palladium catalysts for cross-coupling or substitution reactions.
- Solvent Optimization: Polar aprotic solvents (e.g., DMF, THF) to enhance reactivity.
- Temperature Control: Reactions often proceed at 60–100°C to balance kinetics and side-product formation.
Q. How is this compound characterized to confirm its structural integrity and purity?
- Methodological Answer: Characterization relies on:
- Spectroscopy: and NMR to verify substituent positions and diethoxymethyl group integrity. Fluorine coupling patterns in NMR are critical for structural confirmation .
- Chromatography: HPLC or GC-MS to assess purity (>95%) and detect impurities .
- Mass Spectrometry: High-resolution MS (HRMS) for molecular formula validation.
Advanced Research Questions
Q. What strategies are employed to optimize the yield of this compound in multi-step syntheses, particularly when dealing with competing side reactions?
- Methodological Answer: Yield optimization involves:
- Stepwise Monitoring: Intermediate purification (e.g., column chromatography) after each synthetic step to remove byproducts .
- Catalyst Tuning: Using ligands (e.g., BINAP) with palladium to enhance selectivity in substitution reactions .
- Solvent Screening: Testing solvents like acetonitrile or toluene to minimize undesired nucleophilic attacks on the nitrile group.
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR chemical shift discrepancies) observed during the characterization of derivatives?
- Methodological Answer: Contradictions are addressed via:
Q. What are the key considerations in designing experiments to study the reactivity of the diethoxymethyl and fluorine groups under varying pH and temperature conditions?
- Methodological Answer: Experimental design includes:
- pH-Dependent Studies: Buffered solutions (pH 3–10) to probe hydrolysis or stability of the diethoxymethyl group.
- Kinetic Profiling: Monitoring reaction rates via LC-MS under controlled temperatures (25–80°C) to identify degradation pathways .
- Electrophilic Substitution Analysis: Using NOESY NMR to track regioselectivity in fluorobenzonitrile derivatives .
Applications in Biomedical Research
Q. In what biomedical research contexts has this compound been utilized, and what methodological approaches validate its biological activity?
- Methodological Answer: While direct studies on this compound are limited, structurally related fluorobenzonitriles (e.g., PRX-08066) are used as 5-HT receptor antagonists. Validation methods include:
- In Vitro Assays: Measuring MAP kinase inhibition in CHO cells transfected with human 5-HT receptors .
- In Vivo Models: Assessing pulmonary arterial pressure reduction in monocrotaline-induced rodent models .
Data Contradiction and Byproduct Analysis
Q. How should researchers address unexpected byproduct formation during synthesis, and what analytical techniques are critical for identifying impurities?
- Methodological Answer: Byproduct identification involves:
- LC-MS/MS: To trace low-abundance impurities and propose structural hypotheses.
- Isolation via Prep-HPLC: Purifying byproducts for standalone NMR characterization .
- Mechanistic Studies: Varying reaction stoichiometry or catalysts (e.g., switching Pd(OAc) to PdCl) to suppress side reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
